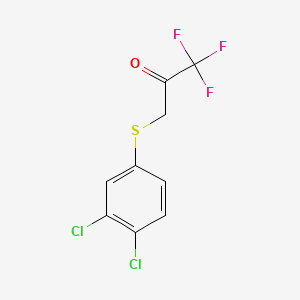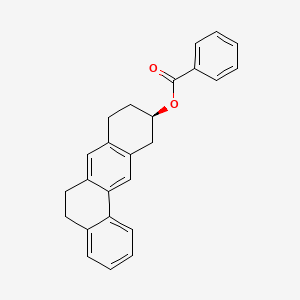dimethylsilane CAS No. 90298-13-8](/img/structure/B14359973.png)
[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two methoxyphenyl groups and a tert-butyl-dimethylsilane group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Tert-Butyl-Dimethylsilane Group: This step involves the use of tert-butyl-dimethylsilyl chloride in the presence of a base to form the desired silane derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyphenyl groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the methoxyphenyl and silane groups.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane is unique due to the presence of both methoxyphenyl groups and a tert-butyl-dimethylsilane group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
90298-13-8 |
|---|---|
Molekularformel |
C24H30O2SSi |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H30O2SSi/c1-24(2,3)28(6,7)22-16-21(17-8-12-19(25-4)13-9-17)23(27-22)18-10-14-20(26-5)15-11-18/h8-16H,1-7H3 |
InChI-Schlüssel |
OQCMWJLLGGCBPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)



![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)




![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)

![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
